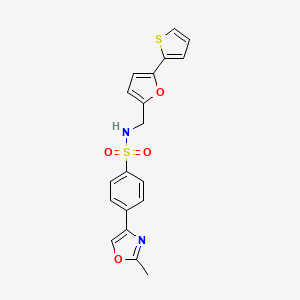

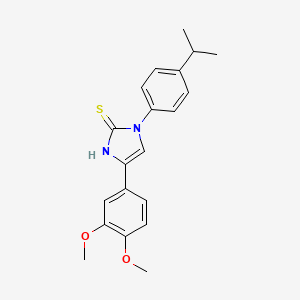

![molecular formula C10H17N3O2S B2371659 Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate CAS No. 2248352-91-0](/img/structure/B2371659.png)

Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Deprotection and Acylation: The synthesis of tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate derivatives involves the use of protective groups which can be selectively deprotected and acylated. This process is critical for the synthesis of complex polyamides and other compounds (Pak & Hesse, 1998).

- Asymmetric Synthesis: Stereoselective synthesis methods for tert-butyl carbamates have been developed, which are essential for creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

- Crystal Structure Analysis: Studies on the crystal structures of tert-butyl carbamates reveal important information about hydrogen and halogen bonds, which is vital for understanding the properties of these compounds (Baillargeon et al., 2017).

Application in Organic Synthesis

- Intermediate for Biologically Active Compounds: Tert-butyl carbamates are used as intermediates in the synthesis of various biologically active compounds, such as omisertinib, a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

- Synthetic Transformations: These compounds are involved in multiple synthetic transformations, such as lithiation and reaction with electrophiles, to create functionalized products useful in medicinal chemistry and other fields (Smith, El‐Hiti, & Alshammari, 2013).

Miscellaneous Applications

- Enantioselective Synthesis: Enantioselective synthesis using tert-butyl carbamates is significant for the production of chiral compounds, which are crucial in the development of drugs with specific activities (Storgaard & Ellman, 2009).

- Chemical Analysis and Detection: Methods for detecting carbamate and related compounds in environmental samples like water have been developed, highlighting the importance of tert-butyl carbamates in analytical chemistry (Crespo-Corral et al., 2008).

properties

IUPAC Name |

tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-4-5-13-7-8(16)6-12-13/h6-7,16H,4-5H2,1-3H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGABRLXBVXNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)

![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)